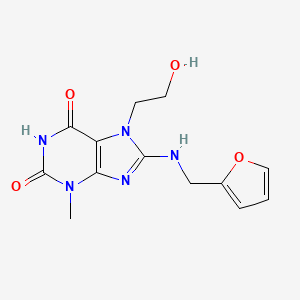

8-((Furan-2-ylmethyl)amino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

CAS No. |

476481-42-2 |

|---|---|

Molecular Formula |

C13H15N5O4 |

Molecular Weight |

305.29 g/mol |

IUPAC Name |

8-(furan-2-ylmethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C13H15N5O4/c1-17-10-9(11(20)16-13(17)21)18(4-5-19)12(15-10)14-7-8-3-2-6-22-8/h2-3,6,19H,4-5,7H2,1H3,(H,14,15)(H,16,20,21) |

InChI Key |

VSFGLWLXBWERSO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of purine-2,6-diones with variable substituents at positions 7 and 7. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Structural and Functional Insights

Substituent Effects on Solubility :

- The 2-hydroxyethyl group in the target compound contrasts with lipophilic chains (e.g., butyl in ), suggesting improved aqueous solubility compared to analogs with alkyl/aryl 7-substituents .

- In linagliptin (), the but-2-yn-1-yl group at position 7 contributes to metabolic stability and selectivity for DPP-4 inhibition .

8-Substituent Diversity: The (furan-2-ylmethyl)amino group in the target compound is distinct from linagliptin’s piperidinyl substituent, which is critical for DPP-4 binding . Furan’s electron-rich system may engage in hydrogen bonding or π-stacking in biological targets . highlights that bulkier 8-substituents (e.g., benzyl(methyl)amino) may sterically hinder receptor interactions, though this remains speculative without activity data .

Pharmacological Implications :

- Analogs with 3,7-dimethylpurine-dione cores () exhibit high affinity for 5-HT₆/D₂ receptors, suggesting that substitutions at positions 7 and 8 modulate receptor specificity .

- Modifications at position 8 (e.g., pyridinyloxy groups in ) can abolish central nervous system activity while retaining analgesic effects, indicating structural sensitivity in target engagement .

Q & A

Q. What are the recommended synthetic routes for 8-((furan-2-ylmethyl)amino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

Answer: Synthesis of substituted xanthine derivatives typically involves nucleophilic substitution at the 8-position of a purine scaffold. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) can react with furan-2-ylmethylamine under mild conditions (e.g., DMF, 60°C, 12h) to introduce the furylmethylamino group . The 2-hydroxyethyl substituent at N7 may be introduced via alkylation using ethylene carbonate or 2-chloroethanol under basic conditions (e.g., K2CO3 in DMF) . Optimization Tips:

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

Answer:

- FTIR : Identify carbonyl stretches (C=O) at ~1697–1656 cm⁻¹, N-H stretches (3344 cm⁻¹), and aliphatic C-H stretches (2968–2852 cm⁻¹) . The furan ring’s C-O-C stretch appears at ~1015 cm⁻¹.

- NMR : ¹H NMR should resolve the furan protons (δ 6.2–7.4 ppm), hydroxyethyl CH2 (δ 3.6–4.1 ppm), and N-methyl (δ 3.1–3.3 ppm). ¹³C NMR confirms carbonyl carbons (δ 155–165 ppm) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z ~350–400) and fragmentation patterns (e.g., loss of hydroxyethyl or furan groups) .

Advanced Research Questions

Q. How can computational tools predict the drug-like properties and reactivity of this compound?

Answer:

- Chemicalize.org (ChemAxon): Calculate logP (lipophilicity), polar surface area, and solubility to assess bioavailability. The furan and hydroxyethyl groups may increase solubility but reduce membrane permeability .

- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., nucleophilic substitution at C8) and transition states. This helps predict regioselectivity and optimize synthetic routes .

- ICReDD’s Reaction Path Search : Combine computational screening with experimental data to prioritize reaction conditions, reducing trial-and-error approaches .

Q. What strategies resolve discrepancies in spectral data or biological activity between synthesized batches?

Answer:

- Cross-Validation : Compare FTIR, NMR, and HPLC data across batches. For example, inconsistent N-H stretches may indicate incomplete amination at C8 .

- Biological Assay Triangulation : Test batches in parallel using enzyme inhibition assays (e.g., phosphodiesterase) and cell-based models. Contradictions may arise from impurities affecting target engagement .

- Advanced Chromatography : Employ UPLC-MS to isolate and identify minor impurities (e.g., unreacted brominated intermediates) .

Q. How can structure-activity relationships (SAR) guide functionalization of the purine scaffold for enhanced target specificity?

Answer:

- Modify the C8 Substituent : Replace furan-2-ylmethyl with bulkier groups (e.g., 3-methoxypropyl) to evaluate steric effects on receptor binding .

- Adjust N7 Hydroxyethyl Chain : Introduce branching (e.g., 2-hydroxypropyl) to alter solubility and hydrogen-bonding capacity .

- Benchmark Against Analogues : Compare with 8-chloro or 8-nitro derivatives to assess electronic effects on activity .

Q. What formulation challenges arise from the compound’s physicochemical properties, and how can they be addressed?

Answer:

- Solubility Issues : The hydroxyethyl group enhances water solubility, but the furan ring may induce crystallization. Use co-solvents (e.g., PEG 400) or amorphous solid dispersions .

- Stability : Monitor hydrolysis of the furan ring under acidic conditions via accelerated stability testing (40°C/75% RH). Lyophilization or pH-adjusted buffers may improve shelf life .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.